2-[5-(4-chlorophenyl)-1,2-oxazol-3-yl]-N-[4-(dimethylamino)phenyl]acetamide
Description
Properties
IUPAC Name |
2-[5-(4-chlorophenyl)-1,2-oxazol-3-yl]-N-[4-(dimethylamino)phenyl]acetamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H18ClN3O2/c1-23(2)17-9-7-15(8-10-17)21-19(24)12-16-11-18(25-22-16)13-3-5-14(20)6-4-13/h3-11H,12H2,1-2H3,(H,21,24) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QBZWVMFCCHMVOZ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C)C1=CC=C(C=C1)NC(=O)CC2=NOC(=C2)C3=CC=C(C=C3)Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H18ClN3O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
355.8 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-[5-(4-chlorophenyl)-1,2-oxazol-3-yl]-N-[4-(dimethylamino)phenyl]acetamide typically involves the following steps:
Formation of the Oxazole Ring: The oxazole ring can be synthesized through the cyclization of appropriate precursors. One common method involves the reaction of 4-chlorobenzoyl chloride with hydroxylamine to form 4-chlorobenzohydroxamic acid, which is then cyclized to form the oxazole ring.
Attachment of the Dimethylaminophenyl Group: The dimethylaminophenyl group can be introduced through a nucleophilic substitution reaction. This involves the reaction of the oxazole intermediate with 4-dimethylaminobenzyl chloride under basic conditions to form the final product.
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic routes to achieve higher yields and purity. This can include the use of advanced catalysts, optimized reaction conditions, and purification techniques such as recrystallization and chromatography.
Chemical Reactions Analysis
Types of Reactions
2-[5-(4-chlorophenyl)-1,2-oxazol-3-yl]-N-[4-(dimethylamino)phenyl]acetamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using common oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the chlorophenyl group.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Sodium borohydride in methanol or lithium aluminum hydride in ether.
Substitution: Nucleophiles such as amines or thiols in the presence of a base like sodium hydroxide.
Major Products Formed
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of alcohols or amines.
Substitution: Formation of substituted derivatives with various functional groups.
Scientific Research Applications
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as an antimicrobial and antiviral agent.
Medicine: Explored for its potential therapeutic effects, including anti-inflammatory and anticancer activities.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 2-[5-(4-chlorophenyl)-1,2-oxazol-3-yl]-N-[4-(dimethylamino)phenyl]acetamide involves its interaction with specific molecular targets and pathways. The compound may exert its effects by:
Binding to Enzymes: Inhibiting the activity of enzymes involved in key biological processes.
Interacting with Receptors: Modulating the activity of receptors on the cell surface or within the cell.
Affecting Signal Transduction Pathways: Altering the signaling pathways that regulate cellular functions.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Triazole-Based Analogs
- 2-[[5-(4-Chlorophenyl)-4-(4-methylphenyl)-1,2,4-triazol-3-yl]sulfanyl]-N-[4-(dimethylamino)phenyl]acetamide Molecular Formula: C₂₄H₂₂ClN₅OS Molecular Weight: 480.99 g/mol Key Differences: Replaces the oxazole with a triazole ring and introduces a sulfanyl (-S-) linker. The 4-methylphenyl group on the triazole increases steric bulk compared to the target compound’s oxazole. The dimethylamino group is retained, suggesting similar solubility profiles.
- 2-{[5-(4-Chlorophenyl)-4-(4-methylphenyl)-4H-1,2,4-triazol-3-yl]sulfanyl}-N-(2,6-dichlorophenyl)acetamide Molecular Formula: C₂₃H₁₇Cl₃N₄OS Molecular Weight: 506.83 g/mol Key Differences: Substitutes the dimethylamino group with a 2,6-dichlorophenyl moiety. The additional chlorine atoms increase hydrophobicity, likely reducing solubility but improving membrane permeability. Implications: Dichlorophenyl groups are common in agrochemicals and pharmaceuticals for their electron-withdrawing effects, which may alter metabolic stability .
Oxadiazole/Oxadiazolidinone Derivatives
- 2-[4-(4-Chlorophenyl)-2-methyl-3-oxo-1,2,4-oxadiazolidin-5-yl]-N-(5-methyl-1,2-oxazol-3-yl)acetamide Molecular Formula: C₁₅H₁₅ClN₄O₄ Molecular Weight: 350.76 g/mol Key Differences: Replaces the oxazole with an oxadiazolidinone ring. The 3-oxo group introduces a polar carbonyl, while the methyl group on the oxazole reduces steric hindrance. Implications: Oxadiazolidinones are known for conformational flexibility, which may compromise target specificity compared to the rigid oxazole .
Amino-Substituted Triazole Derivatives
- The 3,4-dichlorophenyl group increases lipophilicity. Implications: Amino groups can improve solubility and interaction with polar binding pockets, but dichlorophenyl may offset this by increasing logP .
Structural and Pharmacokinetic Trends
Notes:
- The target compound’s dimethylamino group reduces logP compared to dichlorophenyl analogs, favoring aqueous solubility.
- Sulfanyl linkers (e.g., in triazole analogs) may improve metabolic stability but increase molecular weight .
- Oxadiazolidinones exhibit lower logP due to polar carbonyl groups, which could enhance renal clearance .
Research Findings and Implications
- Bioactivity: Triazole and oxazole derivatives are frequently explored as kinase inhibitors or antimicrobial agents. The dimethylamino group in the target compound may enhance CNS penetration due to its basicity .
- Synthetic Challenges : Introducing sulfanyl groups (as in and ) requires controlled thiolation reactions, which can complicate scalability .
- Safety : Chlorophenyl groups are associated with hepatotoxicity in some contexts, necessitating rigorous in vitro screening .
Biological Activity
2-[5-(4-chlorophenyl)-1,2-oxazol-3-yl]-N-[4-(dimethylamino)phenyl]acetamide is a synthetic organic compound that belongs to the class of isoxazole derivatives. This compound has garnered attention due to its potential biological activities, including antimicrobial, anti-inflammatory, and possibly anticancer properties. The following sections will detail the synthesis, biological activity, mechanisms of action, and relevant case studies pertaining to this compound.
Synthesis
The synthesis of this compound typically involves several key steps:
- Formation of the Isoxazole Ring : This is achieved through a 1,3-dipolar cycloaddition reaction between a nitrile oxide and an alkyne.
- Introduction of the Chlorophenyl Group : This is done via nucleophilic aromatic substitution.
- Formation of Acetamide Linkage : The isoxazole derivative is reacted with an acylating agent to form the acetamide group.
- Dimethylamino Group Introduction : This may involve a coupling reaction with a suitable precursor.
Biological Activity
The biological activity of this compound has been evaluated in various studies, highlighting its potential as a therapeutic agent.
Antimicrobial Activity
Research indicates that derivatives of isoxazole compounds exhibit significant antimicrobial properties. For instance, related compounds have shown effectiveness against various bacterial strains such as Xanthomonas oryzae and Xanthomonas axonopodis .
| Compound | Effective Concentration (EC50) | Target Bacteria |
|---|---|---|
| A1 | 156.7 µM | Xanthomonas oryzae |
| A2 | 230.5 µM | Xanthomonas axonopodis |
These findings suggest that modifications to the phenyl ring and the introduction of functional groups can enhance antimicrobial efficacy.
Anti-inflammatory Properties
The compound is also being explored for its anti-inflammatory effects. Initial studies suggest that it may inhibit specific inflammatory pathways, although detailed mechanisms remain to be elucidated.
The precise mechanism by which this compound exerts its biological effects involves interactions with molecular targets such as enzymes and receptors. The chlorophenyl and dimethylamino groups likely play significant roles in modulating these interactions.
Case Studies
- Antimicrobial Evaluation : A study on similar compounds demonstrated significant antibacterial activity against pathogenic bacteria with notable cell membrane disruption observed through scanning electron microscopy (SEM) . This suggests that the compound could be effective in agricultural applications or as a therapeutic agent.
- Anti-cancer Potential : Preliminary investigations into the anticancer properties have shown promise in vitro, indicating that further research could lead to the development of new cancer therapies based on this compound's structure.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
